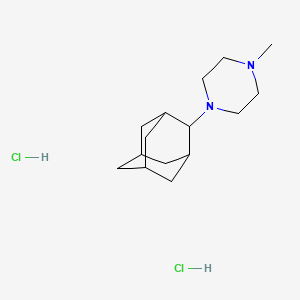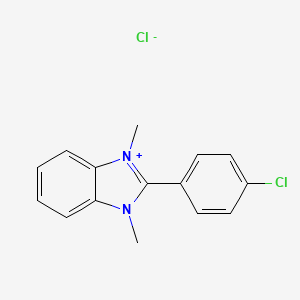
1-(2-adamantyl)-4-methylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-methylpiperazine dihydrochloride, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1960s and has been used for the treatment of Alzheimer's disease since the 1990s. Memantine is an important drug in the field of neuroscience and has been the subject of significant scientific research.
Wirkmechanismus
1-(2-adamantyl)-4-methylpiperazine dihydrochloride works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a low affinity for the NMDA receptor, which allows for the selective inhibition of excessive neuronal activity without affecting normal synaptic activity.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and the growth and survival of neurons. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a number of advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a long half-life, which allows for the administration of a single dose to achieve a sustained effect. However, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Additionally, future research may focus on the use of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride in combination with other drugs for the treatment of neurological disorders. Finally, future research may focus on the development of new analogs of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride involves the reaction of 1-adamantanamine with 4-methylpiperazin-1-yl chloroformate. The product is then treated with hydrochloric acid to produce the dihydrochloride salt. The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has also been studied for its potential use as an analgesic and anxiolytic.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.2ClH/c1-16-2-4-17(5-3-16)15-13-7-11-6-12(9-13)10-14(15)8-11;;/h11-15H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVHSNVIGRFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)

![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)


![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)

